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Cat. No.: B15576599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
UFP-101, with the amino acid sequence [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂, is a potent and

highly selective competitive silent antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide

(NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its high

binding affinity and selectivity make it an invaluable tool for elucidating the physiological and

pathological roles of the N/OFQ-NOP system in regulating neurotransmitter release. These

application notes provide detailed protocols for the use of UFP-101 in key in vitro and in vivo

experimental paradigms to study its effects on various neurotransmitter systems.
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Property Value Reference

Molecular Formula C₈₂H₁₃₈N₃₂O₂₁ [3]

Molecular Weight 1908.19 g/mol [3]

Binding Affinity (pKi)
10.14 - 10.24 (for human NOP

receptor)
[1][3]

Selectivity
>3000-fold for NOP over µ, δ,

and κ opioid receptors
[3]

Mechanism of Action Competitive Silent Antagonist [1][4]

Key Signaling Pathway: NOP Receptor Antagonism
by UFP-101
UFP-101 exerts its effects by competitively blocking the binding of the endogenous ligand

N/OFQ to the NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of

the NOP receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the

activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition

of voltage-gated calcium channels. By preventing N/OFQ from binding, UFP-101 blocks these

downstream signaling events, thereby antagonizing the effects of N/OFQ on neuronal

excitability and neurotransmitter release.
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NOP Receptor Signaling Pathway and UFP-101 Antagonism.
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Application 1: In Vitro Characterization of UFP-101
Antagonism
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of NOP receptor activation by quantifying the

binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. As an antagonist,

UFP-101 will inhibit N/OFQ-stimulated [³⁵S]GTPγS binding.

Membrane Preparation:

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor

(CHO-hNOP).

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1

mM EGTA).

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

Wash the membrane pellet by resuspension in homogenization buffer and repeat the

centrifugation.

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM

MgCl₂, 1 mM EDTA) and determine protein concentration.

Assay Procedure:

In a 96-well plate, add the following in order:

25 µL of assay buffer or UFP-101 at various concentrations.

25 µL of N/OFQ at a fixed concentration (e.g., EC₈₀).

50 µL of CHO-hNOP cell membranes (10-20 µg of protein).

Incubate for 15 minutes at 30°C.
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Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (0.1 nM final concentration).

Incubate for 60 minutes at 30°C with gentle shaking.

Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Measure the filter-bound radioactivity using a liquid scintillation counter.

Data Analysis:

Construct a concentration-response curve for N/OFQ in the absence and presence of

different concentrations of UFP-101.

Perform a Schild analysis to determine the pA₂ value of UFP-101, which represents the

negative logarithm of the molar concentration of the antagonist that produces a two-fold

rightward shift in the agonist's concentration-response curve.[1]

Parameter Value Reference

UFP-101 pA₂ 8.4 - 9.0 [1]

Schild Slope ~1 [1]

cAMP Accumulation Assay
This assay measures the ability of UFP-101 to block the N/OFQ-mediated inhibition of

forskolin-stimulated cAMP production.

Cell Preparation:

Seed CHO-hNOP cells in a 96-well plate and grow to confluence.

On the day of the experiment, wash the cells with serum-free medium.

Assay Procedure:
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Pre-incubate the cells with various concentrations of UFP-101 for 15 minutes at 37°C in

the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

Add a fixed concentration of N/OFQ (e.g., EC₈₀) and forskolin (e.g., 10 µM) to all wells

except the basal control.

Incubate for 30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

cAMP assay kit (e.g., HTRF, ELISA).

Data Analysis:

Calculate the percent inhibition of the N/OFQ effect at each concentration of UFP-101.

Determine the IC₅₀ value of UFP-101.

Parameter Value Reference

UFP-101 Antagonism Competitive [4]

Application 2: Brain Slice Electrophysiology to
Study Neuronal Excitability
This application note describes how to use UFP-101 to investigate the role of the N/OFQ-NOP

system in modulating neuronal activity in brain slices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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